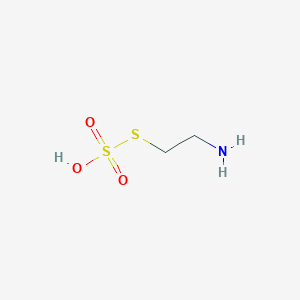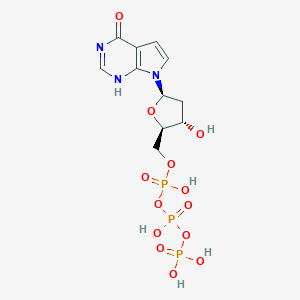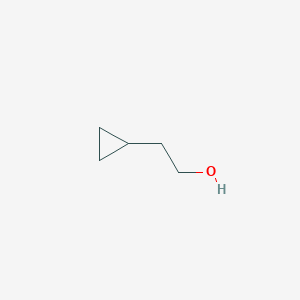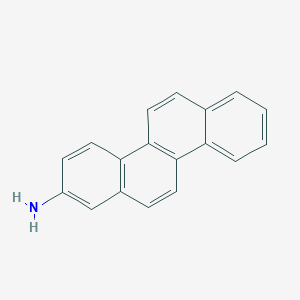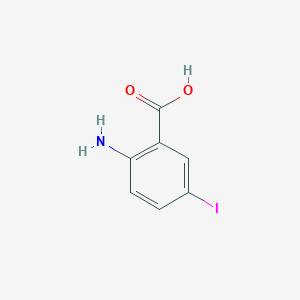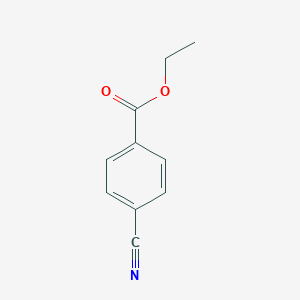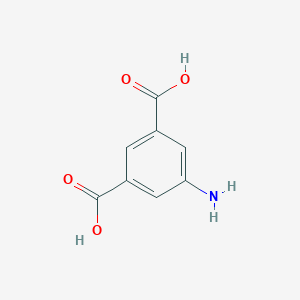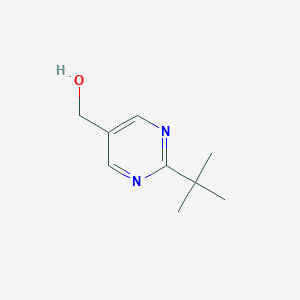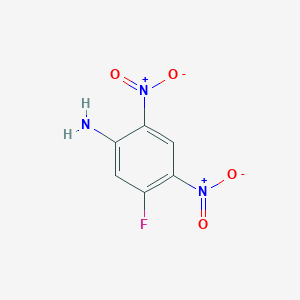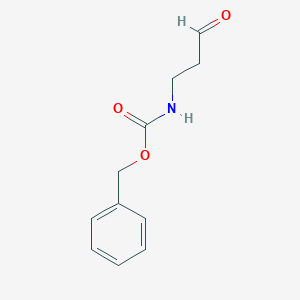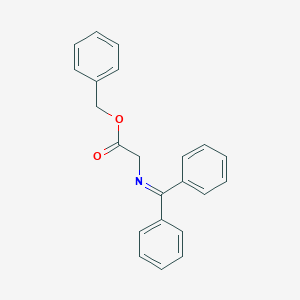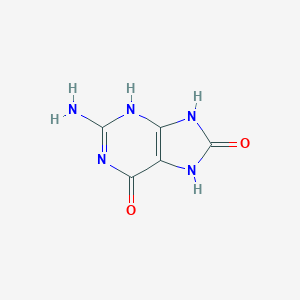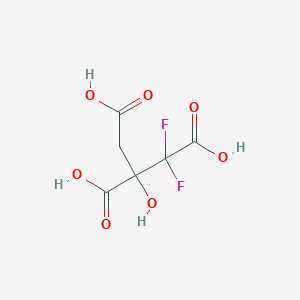
2,2-Difluorocitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorocitric acid (DFCA) is a chemical compound that belongs to the family of citric acid analogs. It is a potent inhibitor of aconitase, an enzyme involved in the citric acid cycle. DFCA has been widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
2,2-Difluorocitric acid inhibits aconitase, an enzyme involved in the citric acid cycle, by binding to the iron-sulfur cluster of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of ATP. The inhibition of aconitase by 2,2-Difluorocitric acid has been shown to induce apoptosis in cancer cells and reduce inflammation in vitro.
Biochemische Und Physiologische Effekte
2,2-Difluorocitric acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluorocitric acid has several advantages for lab experiments. It is a potent inhibitor of aconitase, making it a useful tool for studying the citric acid cycle and its regulation. Additionally, 2,2-Difluorocitric acid has been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, 2,2-Difluorocitric acid has some limitations for lab experiments. It is a complex molecule that requires careful control of the reaction conditions to obtain the desired product. Additionally, 2,2-Difluorocitric acid is relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are several future directions for research on 2,2-Difluorocitric acid. One area of research is the development of 2,2-Difluorocitric acid analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of 2,2-Difluorocitric acid in animal models of disease, to determine its potential as a therapeutic agent in vivo. Additionally, the role of 2,2-Difluorocitric acid in the regulation of the citric acid cycle and its metabolic effects on cancer cells and other disease states is an area of active research.
Synthesemethoden
2,2-Difluorocitric acid can be synthesized by the reaction of 2,2-difluoroacetaldehyde with citric acid in the presence of a catalytic amount of sulfuric acid. The reaction yields 2,2-Difluorocitric acid in high purity and yield. The synthesis of 2,2-Difluorocitric acid is a complex process that requires careful control of the reaction conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2,2-Difluorocitric acid has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells by targeting aconitase, an enzyme involved in the citric acid cycle. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
139182-83-5 |
|---|---|
Produktname |
2,2-Difluorocitric acid |
Molekularformel |
C6H6F2O7 |
Molekulargewicht |
228.1 g/mol |
IUPAC-Name |
1,1-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6F2O7/c7-6(8,4(13)14)5(15,3(11)12)1-2(9)10/h15H,1H2,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
SQDDNXLKKRCUBM-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
Kanonische SMILES |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
Synonyme |
2,2-difluorocitrate 2,2-difluorocitric acid 2,2-difluorocitric acid, (+-) isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



